

# Cerebrolysin: A Technical Guide to its History, Development, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Cerebrolysin**, a peptide preparation derived from porcine brain tissue, has a long and complex history as a research compound and therapeutic agent in several parts of the world. This technical guide provides an in-depth overview of the history and development of **Cerebrolysin**, its proposed multimodal mechanisms of action, and a summary of key preclinical and clinical findings. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the scientific journey of this compound. It includes detailed summaries of experimental protocols, quantitative data from pivotal studies, and visualizations of its key signaling pathways.

### **History and Development**

The conceptual origins of using brain-derived compounds for neurological conditions can be traced back to the early 20th century. However, the specific development of the compound now known as **Cerebrolysin** began in Austria. Initial research and development took place in the 1940s, with further significant advancements and clinical use beginning in the 1970s.[1] **Cerebrolysin** is produced through a standardized enzymatic breakdown of purified porcine brain proteins, resulting in a mixture of low-molecular-weight peptides and free amino acids.[2] This process yields a compound that is purported to contain various neurotrophic factors, or at least fragments of them, that mimic the activity of endogenous growth factors like brain-derived



neurotrophic factor (BDNF), nerve growth factor (NGF), and ciliary neurotrophic factor (CNTF). [3][4]

Throughout its history, **Cerebrolysin** has been investigated for a wide range of neurological and psychiatric conditions, including stroke, dementia (both Alzheimer's type and vascular), and traumatic brain injury (TBI).[5][6][7] While it is an approved treatment in many European and Asian countries, it has not received approval from the U.S. Food and Drug Administration (FDA).[2] The research landscape for **Cerebrolysin** is characterized by a large number of preclinical studies and numerous clinical trials, with varying degrees of methodological rigor and some conflicting results.

### **Molecular Mechanisms of Action**

**Cerebrolysin** is described as a multimodal compound, meaning it is believed to exert its effects through multiple biological pathways. The two most prominently researched pathways are the Sonic hedgehog (Shh) and the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.

### Sonic Hedgehog (Shh) Signaling Pathway

The Sonic hedgehog signaling pathway is crucial for neuronal development, and its activation in the adult brain is associated with neurogenesis and repair mechanisms. Research suggests that **Cerebrolysin** can upregulate components of the Shh pathway.[1][8] Specifically, it has been shown to increase the mRNA levels of Shh and its receptors, Patched (Ptch) and Smoothened (Smo).[9] This activation is believed to contribute to **Cerebrolysin**-induced neurogenesis and oligodendrogenesis, which are vital for recovery after ischemic events like stroke.[1][8] The proposed mechanism involves the binding of Shh to Ptch, which relieves the inhibition of Smo, leading to the activation of Gli transcription factors and subsequent gene expression related to cell proliferation and differentiation.[10][11]





Click to download full resolution via product page

Cerebrolysin's Proposed Action on the Shh Signaling Pathway.



### **PI3K/Akt Signaling Pathway**

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and apoptosis.[12] **Cerebrolysin** is reported to exhibit BDNF-like activity by stimulating this pathway.[9] The activation of the PI3K/Akt pathway by **Cerebrolysin** is thought to inhibit apoptotic processes and promote neuronal survival.[13] This pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K, which in turn phosphorylates and activates Akt.[14] Activated Akt then phosphorylates a range of downstream targets, ultimately leading to anti-apoptotic and pro-survival effects.[14]





Click to download full resolution via product page

Cerebrolysin's Proposed Action on the PI3K/Akt Signaling Pathway.



### **Summary of Quantitative Data from Clinical Trials**

The following tables summarize quantitative data from key clinical trials of **Cerebrolysin** in acute ischemic stroke and vascular dementia.

Table 1: Quantitative Data from Acute Ischemic Stroke Clinical Trials

| Study (Year)                                     | N<br>(Cerebrolysin/<br>Placebo) | Dosage and<br>Duration            | Primary<br>Endpoint                                   | Key Finding(s)                                                                                                                              |
|--------------------------------------------------|---------------------------------|-----------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| CARS-1 (2016)<br>[15][16]                        | 104/101                         | 30 mL/day IV for<br>21 days       | Action Research<br>Arm Test (ARAT)<br>score at day 90 | Statistically significant improvement in ARAT score with Cerebrolysin (Mann-Whitney estimator: 0.71, 95% CI: 0.63-0.79, p<0.0001). [15][16] |
| Heiss et al.<br>(2012)                           | 252 (subgroup<br>analysis)      | 30 mL/day IV for<br>10 days       | Change in<br>NIHSS from<br>baseline                   | Trend in favor of<br>Cerebrolysin in<br>patients with<br>severe stroke<br>(NIHSS >12).[8]                                                   |
| Meta-analysis<br>(Bornstein et al.,<br>2018)[11] | 1879 (total)                    | 30-50 mL/day IV<br>for 10-21 days | NIHSS on day 30<br>(or 21)                            | Superiority of Cerebrolysin compared to placebo (Mann- Whitney estimator: 0.60, p<0.0001).[11]                                              |

Table 2: Quantitative Data from Vascular Dementia Clinical Trials



| Study (Year)                                  | N<br>(Cerebrolysin/<br>Placebo) | Dosage and<br>Duration                      | Primary<br>Endpoint                        | Key Finding(s)                                                                                                                            |
|-----------------------------------------------|---------------------------------|---------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Guekht et al.<br>(2011)[17]                   | 122/120                         | 20 mL/day IV for<br>two 4-week<br>cycles    | ADAS-cog+ and<br>CIBIC+ at week<br>24      | Significant improvement in ADAS-cog+ (-10.6 vs -4.4 points, p<0.0001) and CIBIC+ (2.84 vs 3.68, p<0.0001) with Cerebrolysin.[17]          |
| Xiao et al. (1999)<br>[18]                    | 74/74                           | 30 mL/day IV, 5<br>days/week for 4<br>weeks | MMSE and<br>modified Trail<br>Making Test  | Statistically significant improvement in MMSE (+2.7 points from baseline) and Trail Making Test with Cerebrolysin.[18]                    |
| Cochrane<br>Review (Chen et<br>al., 2013)[19] | 597 (total from 6<br>RCTs)      | Varied (10-30<br>mL/day)                    | Cognitive<br>function (MMSE,<br>ADAS-cog+) | Beneficial effect<br>on cognitive<br>function (SMD<br>0.36, 95% CI<br>0.13 to 0.58), but<br>evidence quality<br>was very low.[19]<br>[20] |

# Detailed Methodologies for Key Experiments Preclinical Study: Cerebrolysin in a Rat Model of Traumatic Brain Injury



- Objective: To investigate the long-term effects of Cerebrolysin on cognitive function and brain histology in rats after mild traumatic brain injury (mTBI).[21]
- Animal Model: Male Wistar rats subjected to closed-head mTBI.[21]
- Experimental Groups:
  - Saline-treated mTBI group (n=11)
  - Cerebrolysin-treated mTBI group (n=11)
  - Sham surgery group (n=8)[21]
- Intervention: Cerebrolysin (2.5 ml/kg) or saline was administered intraperitoneally daily for 28 days, starting 24 hours after injury.[21]
- Behavioral Assessments:
  - Modified Morris Water Maze (MWM): To evaluate spatial learning and memory at multiple time points up to 90 days post-injury.[21]
  - Social Odor-Based Novelty Recognition Task: To assess non-spatial recognition memory.
     [21]
- Histological Analysis: At 90 days post-injury, brain sections were analyzed for:
  - Amyloid precursor protein (APP) accumulation
  - Astrogliosis
  - Neuroblasts and neurogenesis in the dentate gyrus[21]
- Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the groups (p < 0.05 was considered significant).[21]</li>

# Clinical Trial: Cerebrolysin and Recovery After Stroke (CARS-1)

### Foundational & Exploratory





- Objective: To investigate the efficacy and safety of Cerebrolysin on upper extremity motor function in patients after acute ischemic stroke.[15][16]
- Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[15]
- Inclusion Criteria: Patients aged 45-85 years with a clinically confirmed acute embolic or thrombotic stroke in the territory of the internal carotid artery.
- Exclusion Criteria: Hemorrhagic stroke, rapidly improving symptoms, severe hypertension, coma (Glasgow Coma Scale ≤ 6), and recent myocardial infarction, among others.[22]
- Intervention:
  - Cerebrolysin group: 30 mL of Cerebrolysin diluted in saline to a total volume of 100 mL,
     administered as an intravenous infusion once daily for 21 days.[23]
  - Placebo group: 100 mL of saline administered intravenously once daily for 21 days.
  - Both groups also participated in a standardized rehabilitation program.
- Primary Outcome Measure: Action Research Arm Test (ARAT) score on day 90.[15]
- Secondary Outcome Measures: A battery of 12 different outcome scales to assess global status.[16]
- Statistical Analysis: The primary analysis was based on a nonparametric effect size (Mann-Whitney estimator).[15][16]





Click to download full resolution via product page

Simplified Workflow of the CARS-1 Clinical Trial.



### Conclusion

Cerebrolysin has a rich history as a research compound, evolving from early concepts of organotherapy to a specific, enzymatically produced peptide preparation. Its proposed multimodal mechanism of action, particularly its influence on the Sonic hedgehog and PI3K/Akt signaling pathways, provides a plausible biological basis for its observed neurotrophic and neuroprotective effects in preclinical models. Clinical trials have yielded mixed but often promising results, particularly in the context of post-stroke recovery and vascular dementia. However, the heterogeneity of study designs and patient populations, along with the lack of widespread regulatory approval, underscore the need for further high-quality, large-scale clinical trials to definitively establish its efficacy and safety profile. This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on Cerebrolysin and to identify areas for future investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion/Exclusion Criteria | McGovern Medical School [med.uth.edu]
- 3. nationalelfservice.net [nationalelfservice.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Cerebrolysin in Patients with TBI: Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Cerebrolysin Treatment as an Add-On Therapy to Mechanical Thrombectomy in Patients With Acute Ischemic Stroke Due to Large Vessel Occlusion: Study Protocol for a Prospective, Open Label, Single-Center Study With 12 Months of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. cerebrolysin.com [cerebrolysin.com]
- 10. Sonic hedgehog signalling pathway: a complex network PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Cerebrolysin and Recovery After Stroke (CARS): A Randomized, Placebo-Controlled, Double-Blind, Multicenter Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medtrib.cn [file.medtrib.cn]
- 17. Cerebrolysin in vascular dementia: improvement of clinical outcome in a randomized, double-blind, placebo-controlled multicenter trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. easap.asia [easap.asia]
- 19. Cerebrolysin for vascular dementia PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cerebrolysin improves cognitive performance in rats after mild traumatic brain injury -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of Cerebrolysin treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and efficacy of Cerebrolysin in motor function recovery after stroke: a metaanalysis of the CARS trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cerebrolysin: A Technical Guide to its History, Development, and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175343#history-and-development-of-cerebrolysin-as-a-research-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com